molecular formula C13H16N2O2S B6337011 benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate CAS No. 63808-47-9

benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate

Cat. No.: B6337011
CAS No.: 63808-47-9
M. Wt: 264.35 g/mol
InChI Key: KVERNDRXLDWSFC-NSHDSACASA-N
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Description

Benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of proline-based carbamates. These compounds are known for their potential biological activities, particularly as inhibitors of cholinesterase enzymes. This compound has been studied for its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of neurotransmitters in the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process . Another method involves the synthesis of aryl benzyl sulfides, diaryl sulfides, and dibenzyl sulfides, which are characterized by various reaction conditions such as time, solvent, base, and dispersant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Various reduced derivatives

    Substitution: Functionalized aromatic compounds

Mechanism of Action

The mechanism of action of benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate involves the inhibition of cholinesterase enzymes. By binding to the active site of acetylcholinesterase and butyrylcholinesterase, the compound prevents the breakdown of acetylcholine, a neurotransmitter. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate is unique due to its specific inhibitory activity against cholinesterase enzymes. This makes it a valuable compound for research in neurodegenerative diseases and potential therapeutic applications .

Properties

IUPAC Name

benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c14-12(18)11-7-4-8-15(11)13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVERNDRXLDWSFC-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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